molecular formula C8H19N3 B14512798 2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine CAS No. 62655-33-8

2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine

Katalognummer: B14512798
CAS-Nummer: 62655-33-8
Molekulargewicht: 157.26 g/mol
InChI-Schlüssel: IDRMICBMYTWKHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine is an organic compound characterized by its unique structure, which includes a methyldiazenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine typically involves the reaction of appropriate amines with diazonium salts under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the stability of the diazonium intermediate and the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine involves its interaction with specific molecular targets. The methyldiazenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-1-[(E)-methyldiazenyl]-N-ethylpropan-1-amine
  • 2-Methyl-1-[(E)-methyldiazenyl]-N-butylpropan-1-amine

Uniqueness

2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyldiazenyl group and the propylamine moiety distinguishes it from other similar compounds, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

62655-33-8

Molekularformel

C8H19N3

Molekulargewicht

157.26 g/mol

IUPAC-Name

2-methyl-1-(methyldiazenyl)-N-propylpropan-1-amine

InChI

InChI=1S/C8H19N3/c1-5-6-10-8(7(2)3)11-9-4/h7-8,10H,5-6H2,1-4H3

InChI-Schlüssel

IDRMICBMYTWKHO-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(C(C)C)N=NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.